![molecular formula C25H26N4O5S B3213166 N-(4-ethylphenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide CAS No. 1112301-40-2](/img/structure/B3213166.png)
N-(4-ethylphenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide
Vue d'ensemble
Description
N-(4-ethylphenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide, also known as EMA401, is a small molecule drug that has been developed for the treatment of chronic pain. It has been found to be effective in preclinical studies for the treatment of neuropathic pain, including pain caused by nerve injury, chemotherapy-induced neuropathy, and diabetic neuropathy.
Mécanisme D'action
N-(4-ethylphenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide acts by selectively inhibiting the ATP-sensitive P2X3 receptor, which is expressed on sensory neurons. This receptor is involved in the transmission of pain signals from the periphery to the central nervous system. By inhibiting this receptor, this compound reduces the transmission of pain signals, thereby reducing pain.
Biochemical and Physiological Effects:
This compound has been shown to be effective in reducing pain in animal models of neuropathic pain. In addition, it has been found to have a good safety profile, with no significant adverse effects observed in preclinical studies or clinical trials.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(4-ethylphenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide is that it is highly selective for the P2X3 receptor, which reduces the risk of off-target effects. In addition, it has been found to be effective in reducing pain in animal models of neuropathic pain, which suggests that it may be a promising therapeutic option for the treatment of chronic pain. However, one limitation of this compound is that it has only been tested in preclinical models and clinical trials, and further research is needed to determine its long-term safety and efficacy.
Orientations Futures
There are several potential future directions for research on N-(4-ethylphenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide. One area of interest is the development of new formulations of the drug that can be administered by different routes, such as transdermal or intranasal delivery. Another potential direction is the investigation of the effects of this compound on other types of pain, such as inflammatory pain. Finally, further research is needed to determine the long-term safety and efficacy of this compound, particularly in human populations.
Applications De Recherche Scientifique
N-(4-ethylphenyl)-2-(4-morpholin-4-yl-1-oxophthalazin-2(1H)-yl)acetamide has been extensively studied in preclinical models of chronic pain. It has been found to be effective in reducing pain in animal models of neuropathic pain, including mechanical allodynia and thermal hyperalgesia. In addition, this compound has been shown to be effective in reducing pain in human clinical trials.
Propriétés
IUPAC Name |
N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-(8-methoxy-5-methyl-4-oxo-3-propylpyrimido[5,4-b]indol-2-yl)sulfanylacetamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H26N4O5S/c1-4-9-29-24(31)23-22(17-13-16(32-3)6-7-18(17)28(23)2)27-25(29)35-14-21(30)26-15-5-8-19-20(12-15)34-11-10-33-19/h5-8,12-13H,4,9-11,14H2,1-3H3,(H,26,30) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBYNQWAVFDGDGY-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=O)C2=C(C3=C(N2C)C=CC(=C3)OC)N=C1SCC(=O)NC4=CC5=C(C=C4)OCCO5 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H26N4O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.6 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.